4-Chloro-2-(ethylthio)benzenamine
Overview
Description
4-Chloro-2-(ethylthio)benzenamine is a chemical compound with the molecular formula C8H10ClNS and a molecular weight of 187.69 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethylthio)benzenamine typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-(ethylthio)aniline, where chlorine is introduced to the aromatic ring in the presence of a catalyst . Another approach involves the nucleophilic substitution of 4-chloronitrobenzene with ethylthiol, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethylthio)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxybenzenes, aminobenzenes.
Scientific Research Applications
4-Chloro-2-(ethylthio)benzenamine has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethylthio)benzenamine involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products . The presence of the chlorine and ethylthio groups enhances its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)benzenamine
- 4-Chloro-2-(propylthio)benzenamine
- 4-Chloro-2-(butylthio)benzenamine
Uniqueness
4-Chloro-2-(ethylthio)benzenamine is unique due to its specific combination of chlorine and ethylthio groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays .
Properties
IUPAC Name |
4-chloro-2-ethylsulfanylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCXIJFLDKKSFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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